Tris(4-aminophenyl)amine
CAS No.: 5981-09-9
Cat. No.: VC20763324
Molecular Formula: C18H18N4
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5981-09-9 |
---|---|
Molecular Formula | C18H18N4 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | 4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine |
Standard InChI | InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 |
Standard InChI Key | SNLFYGIUTYKKOE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Canonical SMILES | C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Physical and Chemical Properties
Tris(4-aminophenyl)amine, also known by its CAS number 5981-09-9, is characterized by specific physical and chemical properties that make it valuable for various applications. The compound features a molecular formula of C₁₈H₁₈N₄ with a molecular weight of 290.36200 . This tripodal molecule contains a central nitrogen atom bonded to three para-aminophenyl groups, creating a 3D structure with multiple reactive amine sites.
Basic Physical Properties
The physical properties of Tris(4-aminophenyl)amine are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄ |
Molecular Weight | 290.36200 |
Density | 1.276 g/cm³ |
Melting Point | 230°C |
Boiling Point | 571.3°C at 760 mmHg |
Flash Point | 294.1°C |
Exact Mass | 290.15300 |
PSA | 81.30000 |
LogP | 5.64660 |
Index of Refraction | 1.751 |
Recommended Storage | -20°C |
Table 1: Physical properties of Tris(4-aminophenyl)amine
Structural Characteristics
The structure of Tris(4-aminophenyl)amine features a central tertiary amine nitrogen connected to three phenyl rings, each bearing an amine group at the para position. This arrangement creates a molecule with C3 symmetry and multiple reactive sites. The presence of four nitrogen atoms (one tertiary and three primary amines) contributes to its ability to participate in various chemical reactions, particularly those involving nucleophilic centers and hydrogen bonding interactions .
Spectroscopic Properties
Spectroscopic analysis of Tris(4-aminophenyl)amine reveals characteristic features that can be used for identification and purity assessment. Infrared spectroscopy shows distinctive N-H stretching vibrations from the primary amine groups, typically observed around 3300-3500 cm⁻¹, along with C=C stretching vibrations and C-C bending vibrations characteristic of aromatic rings . These spectroscopic signatures are particularly useful in monitoring reactions involving this compound.
Synthesis Methods
Several synthetic approaches have been documented for the preparation of Tris(4-aminophenyl)amine and its derivatives, with varying yields and purity levels.
Common Synthetic Routes
While the search results don't provide a direct synthesis method specifically for Tris(4-aminophenyl)amine, they describe related synthetic procedures for similar triphenylamine derivatives. These typically involve coupling reactions between appropriate precursors under controlled conditions. The compound can be synthesized through reduction of the corresponding nitro compound, similar to how 4,4',4''-(pyridine-2,4,6-triyl)trianiline is synthesized from 2,4,6-tris(4-nitrophenyl)pyridine .
Purification Techniques
After synthesis, Tris(4-aminophenyl)amine typically requires purification to remove byproducts and unreacted starting materials. Common purification methods include recrystallization from appropriate solvents, column chromatography, and in some cases, washing protocols using specific solvent systems . The purified product is often characterized by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
Applications
Tris(4-aminophenyl)amine demonstrates versatility across multiple applications due to its unique structural features and reactivity profile.
Electrochromic Properties
One of the most notable applications of Tris(4-aminophenyl)amine is in electrochromic devices. Research has demonstrated that this compound exhibits remarkable four-state electrochromism when incorporated into appropriate frameworks . When used in tris(4-aminophenyl)amine-terephthalaldehyde (TAPA-PDA)-based covalent organic frameworks (COFs), the material displays four distinct color states: orange, pear, green, and cyan, depending on the applied voltage .
This multi-state electrochromism represents a significant advancement in the field, as most electrochromic materials typically show only two or three color states. The ability to achieve four different colors makes this compound particularly valuable for advanced applications such as:
Covalent Organic Frameworks
Tris(4-aminophenyl)amine serves as an important building block in the synthesis of covalent organic frameworks (COFs). These COFs have gained significant attention in materials science due to their potential applications in various fields, including:
The incorporation of Tris(4-aminophenyl)amine into COF structures through Schiff base reactions with appropriate aldehydes creates frameworks with unique properties. The electrochromic COFs (ecCOFs) derived from this compound represent an important advancement in materials design, enabling the development of responsive materials with controlled color-changing capabilities .
Adsorption and Photocatalytic Applications
Tris(4-aminophenyl)amine-based polyimides (TPs) have demonstrated significant adsorption properties, making them suitable for applications involving the capture and removal of specific substances . These materials can be further modified to enhance their photocatalytic properties, allowing them to participate in light-driven chemical transformations.
Recent Research Developments
Recent scientific investigations have focused on expanding the applications of Tris(4-aminophenyl)amine in advanced materials and exploring its unique properties in greater depth.
Advances in Electrochromic Materials
The discovery of four-state electrochromism in Tris(4-aminophenyl)amine-based COFs represents a significant advancement in the field of electrochromic materials. Published in 2024, this research demonstrates how this compound can be integrated into Schiff base-derived frameworks to achieve multiple color states without requiring metal catalysts during synthesis . This approach opens new possibilities for creating environmentally friendly color-changing materials with applications in smart technologies.
Composite Materials Development
Research published in early 2024 has explored the development of composite materials incorporating Tris(4-aminophenyl)amine-based polyimides. These composites aim to address the limitations of the base material by enhancing its photocatalytic properties while maintaining its excellent adsorption characteristics . Such developments suggest an evolving understanding of how this compound can be integrated into increasingly sophisticated material systems with enhanced functionality.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume